5-Methylpyridine-3-sulfonyl chloride hydrochloride
CAS No.:
Cat. No.: VC13643411
Molecular Formula: C6H7Cl2NO2S
Molecular Weight: 228.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H7Cl2NO2S |
|---|---|
| Molecular Weight | 228.10 g/mol |
| IUPAC Name | 5-methylpyridine-3-sulfonyl chloride;hydrochloride |
| Standard InChI | InChI=1S/C6H6ClNO2S.ClH/c1-5-2-6(4-8-3-5)11(7,9)10;/h2-4H,1H3;1H |
| Standard InChI Key | VZJQZUMPBMGRFG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CN=C1)S(=O)(=O)Cl.Cl |
| Canonical SMILES | CC1=CC(=CN=C1)S(=O)(=O)Cl.Cl |
Introduction
The compound’s instability in aqueous environments necessitates stringent handling protocols to prevent hydrolysis to 5-methylpyridine-3-sulfonic acid and hydrochloric acid .
Synthesis and Manufacturing
The synthesis of 5-methylpyridine-3-sulfonyl chloride hydrochloride follows methodologies analogous to those of pyridine-3-sulfonyl chloride . A typical pathway involves:
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Sulfonation: Introduction of a sulfonic acid group to 5-methylpyridine via reaction with chlorosulfonic acid.
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Chlorination: Treatment of 5-methylpyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions to form the sulfonyl chloride .
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Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt, enhancing stability for storage and handling .
Example Protocol:
A mixture of 5-methylpyridine-3-sulfonic acid (10.3 g, 64.8 mmol), PCl₅ (20.82 g, 100 mmol), and POCl₃ (10 mL, 109 mmol) is refluxed for 3 hours. After evaporation, the residue is dissolved in ice water and methyl tert-butyl ether, neutralized with saturated NaHCO₃, and extracted. The organic layer is dried over Na₂SO₄ and concentrated to yield the sulfonyl chloride, which is then treated with HCl gas to form the hydrochloride salt .
Physicochemical Properties
The hydrochloride salt form modifies key physical properties compared to the free sulfonyl chloride:
The compound’s solubility in chloroform and methanol is limited, necessitating the use of aprotic solvents for reactions . Its infrared (IR) spectrum typically shows characteristic S=O stretches at 1360–1180 cm⁻¹ and C-Cl vibrations near 750 cm⁻¹ .
Applications in Pharmaceutical Chemistry
5-Methylpyridine-3-sulfonyl chloride hydrochloride serves as a critical intermediate in drug discovery, particularly for:
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Vonoprazan Analogues: As a building block for potassium-competitive acid blockers (P-CABs) like vonoprazan fumarate, which treat acid-related gastrointestinal disorders . The methyl group may enhance metabolic stability or target binding.
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Anticancer Agents: Sulfonamide derivatives exhibit anti-proliferative activity against breast cancer cell lines, with the pyridine ring contributing to DNA intercalation or enzyme inhibition .
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Agrochemicals: Used in synthesizing herbicides and fungicides, leveraging the sulfonyl chloride’s reactivity to form sulfonamide or sulfonate esters .
| Supplier | Purity | Packaging |
|---|---|---|
| Biokitchen (China) | 97% | 1 g, 5 g |
| Nanjing Shizhou Biology Technology | 95% | Custom |
| Yutong Pharmaceutical Technology | 98% | 1–25 g |
Pricing ranges from $50–200 per gram, reflecting the compound’s specialized synthesis and handling requirements .
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